molecular formula C17H32N2O2 B13954894 N,N-Dihexyl-5-oxopyrrolidine-2-carboxamide CAS No. 51959-87-6

N,N-Dihexyl-5-oxopyrrolidine-2-carboxamide

Cat. No.: B13954894
CAS No.: 51959-87-6
M. Wt: 296.4 g/mol
InChI Key: OVTOJTYOERMOBJ-UHFFFAOYSA-N
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Description

N,N-Dihexyl-5-oxopyrrolidine-2-carboxamide is a chemical compound with the molecular formula C₁₇H₃₂N₂O₂ It is known for its unique structure, which includes a pyrrolidine ring substituted with a carboxamide group and two hexyl chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dihexyl-5-oxopyrrolidine-2-carboxamide typically involves the reaction of 5-oxopyrrolidine-2-carboxylic acid with hexylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent choice, and reaction time. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-Dihexyl-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hexyl chains or the carboxamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

N,N-Dihexyl-5-oxopyrrolidine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for designing new compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-Dihexyl-5-oxopyrrolidine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-5-oxopyrrolidine-2-carboxamide: Similar structure but with ethyl chains instead of hexyl chains.

    N,N-Dibutyl-5-oxopyrrolidine-2-carboxamide: Similar structure but with butyl chains instead of hexyl chains.

    N,N-Dipropyl-5-oxopyrrolidine-2-carboxamide: Similar structure but with propyl chains instead of hexyl chains.

Uniqueness

N,N-Dihexyl-5-oxopyrrolidine-2-carboxamide is unique due to its longer hexyl chains, which can influence its physical and chemical properties, such as solubility, reactivity, and interaction with other molecules. This uniqueness makes it suitable for specific applications where longer alkyl chains are advantageous.

Properties

CAS No.

51959-87-6

Molecular Formula

C17H32N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

N,N-dihexyl-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C17H32N2O2/c1-3-5-7-9-13-19(14-10-8-6-4-2)17(21)15-11-12-16(20)18-15/h15H,3-14H2,1-2H3,(H,18,20)

InChI Key

OVTOJTYOERMOBJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CCCCCC)C(=O)C1CCC(=O)N1

Origin of Product

United States

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